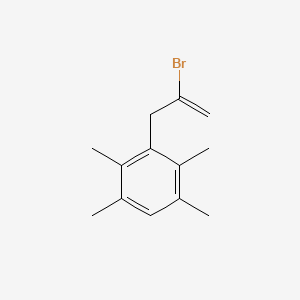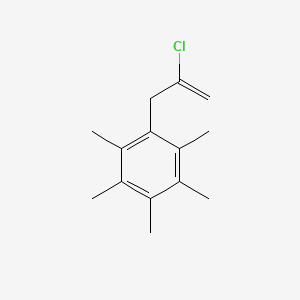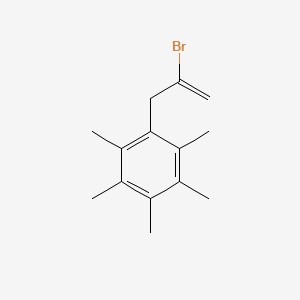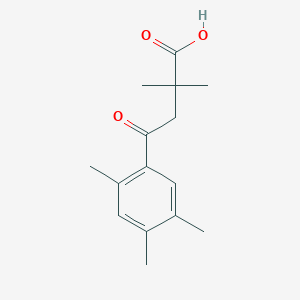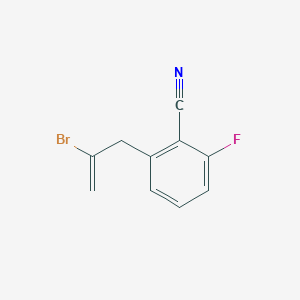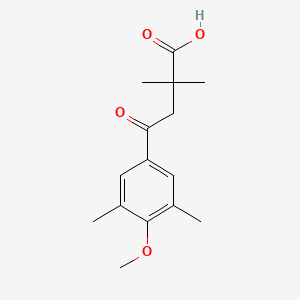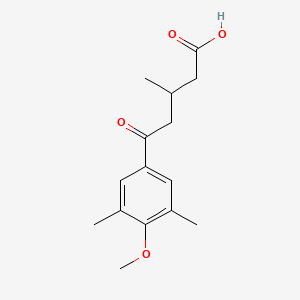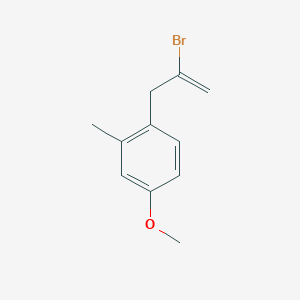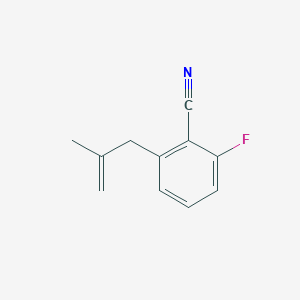
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene
Descripción general
Descripción
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene (3-CFM) is a compound with a distinctive structure and unique properties. It belongs to the class of heterocyclic compounds, which are characterized by the presence of one or more rings of atoms with at least one atom of a different element. This compound has been studied extensively due to its various applications in organic synthesis, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been found to interact with certain proteins, which may lead to the inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have anti-inflammatory and antifungal effects. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene in laboratory experiments include its low cost, ease of synthesis, and low toxicity. Additionally, this compound is relatively stable and can be used in a variety of reactions. However, the use of this compound in laboratory experiments is limited by its low solubility in water and its potential to form reactive intermediates.
Direcciones Futuras
The potential of 3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene for use in organic synthesis, pharmaceuticals, and materials science is still being explored. Possible future directions for research include the development of new synthetic methods for the synthesis of this compound, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to identify potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
3-(2-Cyano-3-fluorophenyl)-2-methyl-1-propene has been widely studied for its applications in organic synthesis and pharmaceuticals. It has been used as a starting material for the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and anti-cancer agents. This compound has also been studied as a potential drug candidate for treating a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Propiedades
IUPAC Name |
2-fluoro-6-(2-methylprop-2-enyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8(2)6-9-4-3-5-11(12)10(9)7-13/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDXGMCTGNKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




